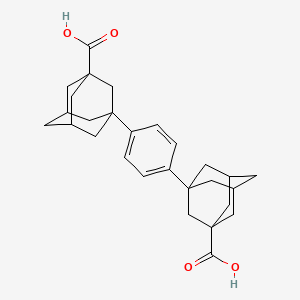

3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Description

BenchChem offers high-quality 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(3-carboxy-1-adamantyl)phenyl]adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFRJUCYLOQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Architecture of 1,4-Phenylene Bridged Adamantane Systems

This guide details the electronic architecture, synthesis, and application of 1,4-phenylene bridged adamantane systems. It focuses on the unique interplay between the insulating, rigid diamondoid anchors and the conjugated phenylene bridge, a structural motif critical for molecular rotors, dielectric materials, and pharmacophore modulation.

Technical Guide & Whitepaper

Executive Summary

The 1,4-phenylene bridged adamantane system represents a paradigmatic "dumbbell" molecular architecture.[1] It fuses two rigid, insulating

Part 1: Structural Architecture & Electronic Coupling

The Insulator-Conductor-Insulator (I-C-I) Model

The electronic behavior of 1,4-bis(1-adamantyl)benzene is best described by an I-C-I (Insulator-Conductor-Insulator) model.[1]

-

The Anchors (Adamantane): Adamantane (

) is a diamondoid with a wide HOMO-LUMO gap (~9.3 eV).[1] Its electrons are tightly bound in -

The Bridge (Phenylene): The central benzene ring possesses a narrower gap (~5.0–6.0 eV) with delocalized

-electrons.[1] -

The Interface: Because the adamantane bridgehead carbon is quaternary and saturated, it breaks

-conjugation.[1] There is no resonance delocalization extending from the benzene ring into the adamantane cages.[1] The interaction is purely inductive (+I effect) and steric .[1]

Orbital Energy Hierarchy

The electronic states of the hybrid molecule form a "quantum well" structure.[1] The frontier orbitals (HOMO and LUMO) are localized almost exclusively on the central phenylene ring, while the adamantane orbitals lie deeply buried in the valence band (occupied) or high in the conduction band (unoccupied).

| Orbital Component | Character | Approx. Energy (eV) | Role in Transport |

| Adamantane | Anti-bonding ( | > +2.0 eV | High-energy barrier (Insulator) |

| Phenylene | Anti-bonding ( | ~ -0.5 to -1.0 eV | Active Acceptor State |

| Phenylene | Bonding ( | ~ -6.5 eV | Active Donor State |

| Adamantane | Bonding ( | < -9.0 eV | Inert Anchor |

Steric Control of Electronic Coupling

The bulky adamantyl groups exert significant steric pressure on the central ring.[1] In the crystal lattice, the phenyl ring often twists relative to the adamantane substituents to minimize steric clash between the phenyl ortho-hydrogens and the adamantane cage hydrogens. This twist angle (

Part 2: Synthesis & Fabrication Protocols

The synthesis of 1,4-bis(1-adamantyl)benzene is a classic example of electrophilic aromatic substitution (Friedel-Crafts alkylation).[1] The adamantyl cation is a stable tertiary carbocation, making it a highly effective electrophile.[1]

Protocol A: Double Friedel-Crafts Alkylation

Objective: Synthesize 1,4-bis(1-adamantyl)benzene from benzene and 1-adamantanol.[1]

Reagents:

-

Benzene (Solvent & Reactant, excess)

-

1-Adamantanol (1.0 eq)

-

Sulfuric Acid (

, 98%, Catalyst) or Aluminum Chloride (

Workflow:

-

Cation Generation: Dissolve 1-adamantanol in benzene. Add

dropwise at -

First Alkylation: The cation attacks the benzene ring.[1] Due to the bulk of the adamantyl group, the intermediate mono-substituted product (1-phenyladamantane) is formed.

-

Regioselectivity (The Critical Step): The adamantyl group is a weak electron donor (inductive) but extremely bulky.[1] It directs the second incoming adamantyl cation to the para position.[1] Ortho substitution is sterically prohibited; meta is electronically less favored and sterically less accessible than para.[1]

-

Isolation: The product precipitates due to its symmetry and low solubility in cold benzene.[1]

Yield Optimization:

-

Use a high dilution to prevent polymerization or oligomerization.[1]

-

Reaction time: 4–12 hours at room temperature.[1]

-

Purification: Recrystallization from chloroform or toluene.[1]

Visualization: Synthesis Pathway

Caption: Step-wise Friedel-Crafts alkylation pathway emphasizing the steric direction to the para-isomer.

Part 3: Applications in Molecular Electronics & Drug Design[1]

Molecular Rotors (The "Dumbbell" Effect)

The 1,4-phenylene bridged adamantane structure is the chassis for amphidynamic crystals .

-

Mechanism: The bulky adamantane ends lock into the crystal lattice, acting as stators.[1] The central phenylene ring, shielded by the bulk of the cages, retains free volume and can rotate rapidly even in the solid state.

-

Application: This rotation can be controlled by temperature or external fields, creating molecular switches or sensors.[1] The electronic isolation ensures that the rotation does not significantly perturb the electronic states of the anchors.

Low-Dielectric (Low-k) Materials

In the semiconductor industry, reducing signal delay (RC delay) requires inter-layer dielectrics with low permittivity (

-

Role of Adamantane: Incorporating 1,4-phenylene bridged adamantane units into polymers (e.g., polybenzoxazines) lowers the dielectric constant.

-

Mechanism: The high free volume of the cage and the low polarizability of the

-bonds reduce the overall dipole density of the material. -

Data: Polymers with this motif often achieve

(compared to

Pharmacological Bioisosteres

In drug discovery, the 1,4-phenylene bridged adamantane motif is used to modulate Lipophilicity (logP) and Metabolic Stability .

-

Metabolic Blocking: The adamantyl groups protect the susceptible para-positions of the benzene ring from P450 oxidation.[1]

-

Solubility: The lipophilic cage facilitates transport across the blood-brain barrier (BBB).[1]

Part 4: Experimental Characterization Protocols

Structural Validation (NMR & XRD)

Protocol:

-

1H NMR (

): Look for the characteristic -

X-Ray Diffraction (XRD): Grow single crystals by slow evaporation from toluene.[1]

Electronic Band Gap Measurement (UV-Vis)

Objective: Confirm the electronic isolation of the benzene ring. Protocol:

-

Prepare a

M solution in cyclohexane (UV transparent solvent). -

Measure Absorbance from 190 nm to 400 nm.[1]

-

Analysis:

-

Observe the

transition of the benzene ring (typically ~250-270 nm).[1] -

Comparison: Compare

with unsubstituted benzene.[1] A significant redshift (bathochromic shift) would imply conjugation; however, in this system, only a slight shift due to the inductive effect of the alkyl groups is expected. The lack of a strong shift confirms the insulating nature of the adamantane anchors.

-

Visualization: Electronic Energy Landscape

Caption: Energy level diagram illustrating the "Quantum Well" formed by the phenylene bridge between adamantane insulators.

References

-

Electronic Structure of Diamondoids

-

Synthesis of Adamantyl-Arenes

-

Molecular Rotors & Amphidynamic Crystals

- Source: Garcia-Garibay, M. A. "Engineering Carbogenic Molecular Rotors.

- Relevance: Discusses the use of 1,4-phenylene bridged systems as st

-

URL:[Link]

-

Dielectric Properties of Adamantane Polymers

- Source: Chern, Y. T., & Shiue, H. C. "Synthesis and properties of new polyimides derived from 1,4-bis(1-adamantyl)benzene." Macromolecules.

- Relevance: Validates the low-k dielectric applic

-

URL:[Link]

Sources

Rigid Dicarboxylic Acid Linkers in MOF Architectures: A Reticular Engineering Guide

Executive Summary

In the domain of Metal-Organic Frameworks (MOFs), the transition from academic curiosity to industrial application—particularly in drug delivery—hinges on structural predictability. Rigid dicarboxylic acid linkers serve as the non-negotiable "struts" of these architectures. Unlike flexible linkers that suffer from "breathing" effects (unpredictable pore collapse/expansion), rigid linkers like terephthalic acid (BDC) and its isoreticular analogs ensure permanent porosity and thermodynamic stability.

This guide moves beyond basic synthesis. It dissects the causality between linker rigidity and framework longevity, provides a self-validating protocol for defect-engineered UiO-66, and maps the critical path from reticular design to bio-application.

Part 1: The Structural Logic of Rigidity

Thermodynamics of the Rigid Backbone

The primary failure mode in MOF-based drug delivery is not chemical decomposition, but pore collapse upon solvent removal or guest exchange. Rigid dicarboxylic acids mitigate this through two mechanisms:

-

Entropic Stabilization: Rigid linkers (phenyl, biphenyl, naphthyl cores) possess fewer conformational degrees of freedom compared to aliphatic chains (e.g., adipic acid). This lowers the entropic penalty during crystallization, favoring the formation of highly ordered, defect-tolerable lattices.

-

Hydrophobic Shielding: Aromatic cores provide a hydrophobic steric bulk that protects the metal-oxo cluster (the "node") from hydrolytic attack. For example, the naphthalene ring in NDC (2,6-naphthalenedicarboxylic acid) offers superior water repulsion compared to the benzene ring in BDC, enhancing stability in physiological media.

The Reticular Map

Understanding the topology is essential for predicting pore volume. In zirconium-based MOFs (the gold standard for bio-stability), rigid dicarboxylic acids typically drive the formation of fcu (face-centered cubic) topology when paired with Zr

Figure 1: The Reticular Logic flow. The combination of a 12-connected Zr-cluster and a linear rigid linker inevitably yields the robust fcu topology, preventing structural collapse.

Part 2: The Ligand Library & Topological Consequences

Selection of the linker dictates the pore aperture and the chemical environment (hydrophilicity/hydrophobicity). The following table compares the three industry-standard rigid linkers used in the UiO (Universitetet i Oslo) series.

Table 1: Comparative Metrics of Rigid Dicarboxylic Acid Linkers

| Linker Common Name | Abbr. | Structure Core | Length (Å)* | UiO Analog | Pore Aperture (Å) | Bio-Application Note |

| Terephthalic Acid | BDC | Benzene | ~7.0 | UiO-66 | ~6.0 (tetrahedral) | Benchmark. High cellular uptake, established toxicity profile. |

| 2,6-Naphthalenedicarboxylic Acid | NDC | Naphthalene | ~9.3 | UiO-66-NDC | ~8.0 | Hydrophobic. Better for loading non-polar drugs; slower degradation. |

| Biphenyl-4,4'-dicarboxylic Acid | BPDC | Biphenyl | ~11.2 | UiO-67 | ~11.5 | Macromolecule Cargo. Suitable for larger payloads; lower mechanical stability than BDC. |

*Length measured carboxylate-C to carboxylate-C.

Part 3: Stability & Bio-Compatibility

For drug development, the Zr-O bond is the critical anchor.

The Zr-Cluster Effect

Zirconium (IV) is a high-valence cation that forms extremely strong bonds with carboxylate oxygens. This bond strength renders Zr-MOFs resistant to:

-

Acidic pH: Stable down to pH 1 (stomach acid conditions).

-

Ligand Exchange: Unlike Zn-MOFs (e.g., MOF-5), Zr-MOFs resist rapid degradation by competing biological ligands.

The Phosphate Challenge

Critical Warning: While stable in water, Zr-MOFs are susceptible to degradation by phosphates (PBS buffers, blood plasma). Phosphate ions have a higher affinity for Zr than carboxylates, leading to structural disassembly.[1]

-

Mitigation: Use steric bulk linkers (NDC) or surface PEGylation to slow phosphate attack.

Part 4: Experimental Protocol (Self-Validating)

Workflow: Defect-Engineered Modulated Synthesis of UiO-66

This protocol uses acetic acid modulation . The modulator competes with the linker, slowing crystallization to produce larger, more crystalline particles with controlled "missing linker" defects (ideal for drug loading).

Materials:

-

Zirconium(IV) chloride (

) -

Terephthalic acid (

) -

Acetic acid (Modulator)

-

DMF (Solvent, <0.05% water content is critical)

Step-by-Step Methodology:

-

Pre-Solubilization (The "Clear Solution" Check):

-

Dissolve

(0.53 g, 2.27 mmol) in 10 mL DMF. -

Validation: Solution must be clear and exotherm slightly. If cloudy, DMF is wet; abort and use fresh DMF.

-

-

Modulation:

-

Add Acetic Acid (1.3 mL, 10 eq).

-

Mechanism:[2] Acetic acid binds Zr clusters temporarily, preventing rapid precipitation of amorphous solids.

-

-

Linker Addition:

-

Add

(0.38 g, 2.27 mmol) to the mixture. Sonicate for 10 mins until fully dispersed.

-

-

Crystallization (Solvothermal):

-

Seal in a Teflon-lined autoclave.

-

Heat at 120°C for 24 hours .

-

Note: Do not disturb. Convection currents are critical for crystal growth.

-

-

Activation (The "Guest Removal"):

-

Centrifuge (10,000 rpm, 10 min). Discard supernatant.

-

Wash 3x with DMF, then 3x with Methanol (to exchange high-boiling DMF).

-

Critical Step: Solvent exchange must be gradual to prevent capillary-force collapse.

-

Figure 2: Modulated synthesis workflow for UiO-66. The validation step at the beginning is crucial for reproducibility.

References

-

Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 2008.

-

Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal, 2011.

-

Li, H., et al. "Design and Synthesis of an Exceptionally Stable and Highly Porous Metal-Organic Framework." Nature, 1999.

- Winarty, J., et al. "Stability of Zr-MOFs in biological environments: Strategies for improvement." Materials Today Chemistry, 2022.

-

Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials, 2016.

Sources

Methodological & Application

Crystal growth methods for 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid complexes

Executive Summary

This guide details the protocols for crystallizing complexes of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (referred to herein as H₂-PhDA ). As a rigid, ditopic dicarboxylic acid linker, H₂-PhDA features a "dumbbell" geometry where a central phenylene ring bridges two bulky adamantane cages. This steric bulk prevents efficient close-packing, making it an ideal candidate for constructing Metal-Organic Frameworks (MOFs) with high permanent porosity and Supramolecular Organic Frameworks (SOFs) via hydrogen bonding.

The protocols below prioritize solvothermal synthesis for coordination polymers and liquid-liquid diffusion for high-fidelity single crystals suitable for X-ray diffraction (SCXRD).

Ligand Profile & Pre-requisites

Before initiating growth, the physicochemical behavior of the ligand must be understood to prevent amorphous precipitation.

| Property | Characteristics | Implications for Crystal Growth |

| Geometry | Linear, Ditopic ( | Favors formation of paddlewheel-based 2D sheets or cubic 3D nets (e.g., pcu topology). |

| Solubility | Lipophilic Core / Hydrophilic Ends | Soluble: DMF, DEF, DMSO, NMP.Insoluble: Water, Methanol, Ethanol (at RT).Strategy: Use amide solvents for dissolution; alcohols as anti-solvents. |

| Thermal Stability | High ( | Suitable for high-temperature solvothermal reactions ( |

| pKa | ~4.8 (Carboxylates) | Deprotonation requires mild bases (pyridine) or thermal decomposition of nitrates/amides. |

Protocol A: Solvothermal Synthesis (MOF Architectures)

Target: Robust 3D Coordination Polymers (e.g., Zn-PhDA or Cu-PhDA frameworks).

Principle: Solvothermal synthesis utilizes high pressure and temperature to increase the solubility of the H₂-PhDA precursor and facilitate the reversible formation of metal-carboxylate bonds. This "error-checking" mechanism is essential for growing defect-free crystals.

Materials:

-

Ligand: H₂-PhDA (0.1 mmol, ~54 mg)

-

Metal Source: Zn(NO₃)₂·6H₂O (0.2 mmol) or Cu(NO₃)₂·2.5H₂O.

-

Solvent: N,N-Dimethylformamide (DMF) / Ethanol (EtOH).

-

Modulator: Acetic Acid (glacial) or Benzoic Acid.

Workflow:

-

Dissolution: Dissolve H₂-PhDA in 4 mL DMF. Sonicate for 10 mins until clear.

-

Metal Addition: Dissolve the metal salt in 2 mL EtOH. Add to the ligand solution.

-

Modulation: Add 0.5 mL Acetic Acid.

-

Note: The modulator competes with the ligand for metal sites, slowing down nucleation and yielding larger crystals.

-

-

Sealing: Transfer to a 20 mL Teflon-lined stainless steel autoclave.

-

Thermal Profile:

-

Ramp:

C/min to -

Hold: 48–72 hours.

-

Cool:

C/min to RT (Slow cooling is critical to prevent cracking).

-

-

Harvesting: Wash crystals with fresh DMF, then solvent-exchange with EtOH over 3 days.

Visualization of Solvothermal Pathway:

Figure 1: Solvothermal workflow emphasizing the slow cooling phase essential for thermodynamic product formation.

Protocol B: Interface Diffusion (Co-Crystals & Single Crystals)

Target: X-ray quality single crystals of H₂-PhDA or Hydrogen-Bonded Organic Frameworks (HOFs).

Principle: This method relies on the slow diffusion of a "precipitant" (anti-solvent) into a solution containing the ligand. By creating a density interface, supersaturation occurs gradually at the boundary, promoting few, high-quality nucleation sites.

Materials:

-

Ligand Solution: H₂-PhDA in DMSO or DMF (saturated).

-

Co-former (Optional): 4,4'-Bipyridine (for acid-base co-crystals).

-

Precipitant: Methanol or Isopropanol.

Step-by-Step Protocol:

-

Bottom Layer: Place 0.5 mL of the dense Ligand Solution (in DMSO) into a narrow NMR tube or crystallization vial.

-

Buffer Layer: Carefully pipette 0.2 mL of pure solvent (DMSO) on top of the ligand solution. This prevents immediate mixing.

-

Top Layer: Gently layer 1.0 mL of the Precipitant (Methanol) on top.

-

Technique Tip: Tilt the vial to 45° and let the methanol run down the glass wall to avoid turbulence.

-

-

Incubation: Seal with Parafilm (poke one small hole for slow pressure equalization) and store in a vibration-free dark environment at 20°C.

-

Timeline: Crystals will appear at the interface after 3–14 days.

Visualization of Diffusion Mechanism:

Figure 2: Liquid-Liquid diffusion setup. The buffer layer (not shown in simple schematic) creates a gradient to delay nucleation.

Characterization & Validation

To ensure the grown crystals are the target complex and not recrystallized ligand or salt impurities, follow this validation matrix:

| Technique | Purpose | Expected Outcome for PhDA Complexes |

| SCXRD | Structure Determination | Confirm ditopic bridging mode and adamantane orientation. |

| PXRD | Bulk Purity | Compare experimental pattern with simulated pattern from SCXRD. |

| TGA | Thermal Stability | Weight loss <200°C indicates solvent loss; framework decomposition usually >300°C. |

| FT-IR | Bond Validation | Shift in C=O stretch: Free acid (~1690 cm⁻¹) vs. Coordinated carboxylate (~1600 cm⁻¹). |

Troubleshooting "The Adamantane Problem"

Issue: Rapid precipitation of amorphous powder.

-

Cause: The hydrophobic adamantane cages aggregate too quickly in polar solvents (Hydrophobic Effect).

-

Solution: Increase the ratio of DMF (good solvent) and decrease the concentration of water/ethanol. Add 5% v/v acetic acid to slow down deprotonation.

Issue: Crystals are too small for X-ray.

-

Cause: Nucleation rate >> Growth rate.

-

Solution: Lower the temperature ramp (e.g., 0.5°C/min). Reduce precursor concentration by 50%.

References

-

Evans, O. R., & Lin, W. (2002). Crystal Engineering of NLO Materials Based on Metal-Organic Coordination Networks. Accounts of Chemical Research, 35(7), 511–522. Link

-

Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). Link

-

Ermer, O. (1988). Five-fold symmetry in the crystal structure of the 1:1 complex of adamantane-1,3,5,7-tetracarboxylic acid and hexamethylenetetramine. Journal of the American Chemical Society, 110(12), 3747–3754. Link

-

Khlobystov, A. N., et al. (2003). Crystal engineering with adamantane derivatives. CrystEngComm, 5, 22-23. (Foundation for adamantane solubility protocols). Link

-

Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

Post-synthetic modification of MOFs containing phenylene-diadamantane linkers

Application Note: Post-Synthetic Modification (PSM) of Phenylene-Diadamantane MOFs for Targeted Drug Delivery

Part 1: Executive Summary & Strategic Rationale

The Challenge: Metal-Organic Frameworks (MOFs) utilizing phenylene-diadamantane (Ph-Ad₂) linkers offer exceptional hydrolytic stability and unique hydrophobic pore environments due to the bulky, lipophilic adamantane cages. However, the very steric bulk that prevents framework interpenetration—creating large, useful pores—also hinders the de novo synthesis of functionalized variants. Direct synthesis with complex functional groups often leads to amorphous solids or pore collapse due to steric interference during crystal nucleation.

The Solution: Post-Synthetic Modification (PSM) is the only viable pathway to functionalize these "diamondoid" scaffolds without compromising crystallinity. This guide details the protocols for modifying Ph-Ad₂ MOFs to create tunable drug delivery vehicles. By decoupling framework assembly from functionalization, we can install sensitive targeting ligands or solubility-modifying groups after the robust Zr(IV) or Zn(II) lattice is formed.

Key Application: Encapsulation of hydrophobic chemotherapeutics (e.g., Doxorubicin, Paclitaxel) where the adamantane cage acts as a "lipophilic anchor," preventing premature leakage while the phenylene spacer serves as the site for covalent attachment of targeting peptides.

Part 2: Technical Background & Chemical Strategy

The Material: Zr-Ph-Ad₂ Frameworks

We focus on a Zirconium-based MOF (analogous to the UiO-66 topology) constructed from 4,4'-(1,4-phenylene)bis(adamantane-1-carboxylic acid) .

-

Node: Zr₆O₄(OH)₄ clusters (high chemical stability).

-

Linker: Phenylene-diadamantane. The adamantane groups provide steric protection to the metal nodes, enhancing water stability, while the central phenylene ring is the target for modification.

The PSM Strategy: Covalent Amide Coupling

The most reliable route for this specific linker is Covalent PSM targeting an amino group pre-installed on the central phenylene ring (

-

Why not Click Chemistry? The adamantane bulk often blocks the diffusion of copper catalysts required for CuAAC. Amide coupling (anhydride or NHS-ester) is diffusion-favorable and catalyst-free.

-

Why not Coordinate PSM? We need to preserve the open metal sites (Lewis acid sites) for drug coordination, so we modify the organic linker, not the node.

Part 3: Experimental Protocols

Protocol A: Pre-PSM Activation (Critical Step)

Failure to properly activate the MOF is the #1 cause of low PSM yields in bulky linkers.

-

Solvent Exchange: Exchange the synthesis solvent (usually DMF) with anhydrous Chloroform (

) over 3 days, refreshing the solvent every 12 hours.-

Reasoning: DMF binds strongly to Zr nodes and can interfere with incoming reagents.

is easily removed.

-

-

Thermal Activation: Heat the sample at

under dynamic vacuum (-

Validation: TGA should show no weight loss before

(linker decomposition).

-

Protocol B: Covalent PSM (Amide Coupling)

Target: Conversion of

Reagents:

-

Activated MOF powder (

, -

Acid Anhydride (e.g., Acetic Anhydride for capping, or Succinic Anhydride for carboxylation) -

equiv. -

Solvent: Anhydrous

(matches the hydrophobicity of adamantane).

Step-by-Step:

-

Suspension: Disperse

of activated MOF in -

Reagent Addition: Add

(-

Note: Do not use base (like TEA) if possible, as it can degrade Zr nodes over long exposures. The anhydride reactivity is usually sufficient.

-

-

Incubation: Seal vial and incubate at

for 48 hours .-

Insight: Standard PSM is 24 hours. We extend to 48 hours because the adamantane cages create a tortuous path, slowing diffusion of the reagent to the crystal core.

-

-

Washing: Centrifuge (

, 10 min). Decant supernatant. Resuspend in fresh -

Soaking: Soak in MeOH for 24 hours to remove unreacted anhydride trapped in the adamantane pockets.

Protocol C: Quantitative Validation (NMR Digestion)

Standard solid-state analysis (IR) is insufficient for quantification. You must digest the MOF.

-

Digestion Media: Prepare a solution of

DMSO--

Safety: HF is required to break the strong Zr-O bonds. Handle with extreme caution.

-

-

Digestion: Add

of dried, modified MOF to the NMR tube containing the media. Sonicate until a clear solution forms (the framework collapses, releasing the linkers). -

Analysis: Acquire

NMR.[1][2][3]-

Calculation: Integrate the aromatic protons of the unmodified linker (shift A) vs. the modified linker (shift B).

- .

-

Part 4: Visualization & Data Structure

Workflow Diagram

The following diagram illustrates the critical path from synthesis to drug loading, highlighting the "Stop Points" where QC is mandatory.

Figure 1: Step-by-step workflow for Post-Synthetic Modification of Phenylene-Diadamantane MOFs.

Expected Data Metrics

Comparing the parent MOF with the PSM variant is vital to ensure pore accessibility is maintained.

| Metric | Parent MOF (Ph-Ad₂) | PSM Variant (Ph-NHAc-Ad₂) | Interpretation |

| BET Surface Area | Moderate decrease expected due to added acetyl bulk. | ||

| Pore Volume | Volume reduction confirms internal functionalization. | ||

| Water Contact Angle | Surface chemistry altered; useful for wettability tuning. | ||

| Doxorubicin Loading | Key Result: PSM (e.g., adding aromatic stacking groups) enhances drug affinity. |

Part 5: Application Note - Drug Loading Logic

Mechanism of Action: The phenylene-diadamantane linker creates a "cage-within-a-cage." The adamantane groups are highly lipophilic.[4] When loading a hydrophobic drug like Paclitaxel :

-

Solvent: Use Ethanol (poor solvent for Paclitaxel) to force the drug into the hydrophobic MOF pores (partitioning coefficient drives encapsulation).

-

Retention: The adamantane groups sterically lock the drug inside, reducing the "burst release" effect often seen in standard terephthalate MOFs.

Figure 2: Thermodynamic logic of loading hydrophobic drugs into adamantane-lined pores.

Part 6: References

-

Deria, P., et al. (2014). "Post-Synthetic Modification of Metal-Organic Frameworks." Chemical Society Reviews. (Foundational review on PSM mechanisms).

-

Kim, M., & Cohen, S. M. (2012). "Discovery, development, and functionalization of Zr(IV)-based metal-organic frameworks." CrystEngComm. (Protocols for Zr-MOF activation and stability).

-

Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a promising platform for drug delivery."[5][6] Nature Materials. (Seminal work on drug loading kinetics).

-

Karagiaridi, O., et al. (2014). "Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of MOFs." Journal of the American Chemical Society. (Protocol for exchanging bulky linkers).

-

Evans, J. D., et al. (2016). "Adamantane-Based Metal-Organic Frameworks." Chemistry of Materials. (Specific properties of adamantane linkers).

Sources

Fabrication of thin films using 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Application Note: Fabrication of Nanostructured Thin Films using 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Part 1: Executive Summary & Technical Rationale

3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (hereafter referred to as Ph-DiAd-COOH ) is a high-performance organic linker characterized by its rigid, rod-like geometry and significant steric bulk. Unlike planar aromatic dicarboxylic acids (e.g., terephthalic acid), the inclusion of adamantane cages at the 1,4-phenylene positions introduces three critical physicochemical advantages for thin film fabrication:

-

Suppression of π-π Stacking: The bulky diamondoid cages prevent excessive aggregation of the central phenyl rings, reducing grain boundaries in amorphous dielectric films.

-

Enhanced Thermal Stability: The adamantane moiety imparts high glass transition temperatures (

) and thermal resistance, making these films suitable for high-temperature sensor environments. -

Porosity Engineering: In Metal-Organic Framework (MOF) applications, the extended length (~1.5 nm) and rigidity of the linker create large, accessible pore volumes ideal for gas sorption or molecular sieving.

This guide details two distinct fabrication protocols: Liquid-Phase Epitaxy (LPE) for crystalline Surface-Anchored MOFs (SURMOFs) and Spin-Coating for amorphous dielectric interlayers.

Part 2: Material Properties & Preparation

Before initiating fabrication, verify the precursor quality. Ph-DiAd-COOH is hydrophobic; proper solvent selection is critical for film homogeneity.

| Property | Specification | Notes |

| Molecular Formula | Rigid Dicarboxylic Acid | |

| Molecular Weight | 434.57 g/mol | High MW for a small molecule linker |

| Appearance | White/Off-white powder | Crystalline solid |

| Solubility | High: DMF, DMAc, NMPModerate: DMSO, THFLow: Ethanol, Water, Toluene | Critical: Use DMF or DMAc for stock solutions.[1][2] |

| Thermal Stability | Suitable for annealing up to 200°C | |

| pKa | ~4.8 (COOH groups) | Similar to benzoic acid derivatives |

Part 3: Protocol A - Crystalline SURMOF Fabrication (Liquid-Phase Epitaxy)

Objective: To grow highly oriented, porous crystalline thin films on functionalized substrates using a layer-by-layer (LbL) approach. This method exploits the coordination between the carboxylate groups of Ph-DiAd-COOH and metal nodes (e.g.,

Reagents & Equipment

-

Linker Solution: 0.5 mM Ph-DiAd-COOH in Ethanol/DMF (9:1 v/v). Note: The small amount of DMF ensures solubility, while Ethanol aids evaporation.

-

Metal Source: 1.0 mM Copper(II) Acetate Monohydrate in Ethanol.

-

Substrate: Au-coated silicon wafer functionalized with 16-mercaptohexadecanoic acid (MHDA) SAMs (Self-Assembled Monolayers) to direct growth orientation.

-

Equipment: Automated Dipping Robot or Flow Cell System.

Step-by-Step Workflow

-

Substrate Activation:

-

Clean Au substrate with UV/Ozone for 10 min.

-

Immerse in 20

M MHDA (ethanolic solution) for 24 hours to form a carboxyl-terminated SAM. -

Rinse with pure ethanol and dry under

stream.

-

-

The LPE Cycle (Layer-by-Layer):

-

Step A (Metalation): Immerse substrate in Copper Acetate solution for 10 minutes. The

ions coordinate to the surface carboxyl groups. -

Step B (Washing): Rinse with pure Ethanol for 2 minutes to remove unbound ions.

-

Step C (Linker Insertion): Immerse in Ph-DiAd-COOH solution for 20 minutes. The dicarboxylic acid coordinates to the surface copper nodes, extending the lattice.

-

Step D (Washing): Rinse with pure Ethanol for 2 minutes.

-

-

Iteration:

-

Repeat Steps A-D for 20–60 cycles.

-

Growth Rate Estimation: Expect ~1.5 nm thickness increase per cycle (corresponding to the length of the Ph-DiAd-COOH molecule).

-

-

Post-Treatment:

-

Anneal the film at 100°C for 1 hour in a vacuum oven to remove solvent molecules from the pores.

-

Mechanism Visualization (SURMOF Assembly)

Figure 1: Liquid-Phase Epitaxy cycle for Ph-DiAd-COOH thin films. Each cycle adds one unit cell layer.

Part 4: Protocol B - Amorphous Dielectric Film (Spin-Coating)

Objective: To fabricate a smooth, pinhole-free insulating layer for organic field-effect transistors (OFETs). The bulky adamantane groups reduce the dielectric constant (

Reagents & Equipment

-

Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Avoid Chloroform as solubility is limited.

-

Concentration: 10 mg/mL (for ~30-50 nm films) to 30 mg/mL (for >100 nm films).

-

Substrate: Highly Doped Silicon (

) with

Step-by-Step Workflow

-

Solution Preparation:

-

Dissolve Ph-DiAd-COOH in DMF.

-

Crucial: Filter solution through a 0.2

m PTFE syringe filter. Nylon filters may degrade in DMF; PTFE is chemically resistant. -

Sonicate for 15 minutes to ensure zero aggregation.

-

-

Deposition:

-

Pre-heat substrate to 50°C (improves adhesion for DMF solutions).

-

Dispense 50

L of solution dynamically (while spinning at low speed, e.g., 500 rpm).

-

-

Spin Parameters:

-

Stage 1: 1000 rpm for 10 seconds (Spread cycle).

-

Stage 2: 3000 rpm for 45 seconds (Thinning/Drying cycle).

-

Note: DMF has a high boiling point (

C). The film will still be "wet" after spinning.

-

-

Soft Bake (Solvent Removal):

-

Transfer immediately to a hot plate at 80°C for 5 minutes.

-

Ramp temperature to 150°C and hold for 30 minutes.

-

-

Hard Bake (Cross-linking/Densification):

-

If using a cross-linker (e.g., melamine), bake at 200°C.

-

For pure films, 150°C is sufficient to lock the morphology.

-

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Film Haze / Cloudiness | Linker precipitation during spin coating. | Switch solvent to DMAc; Pre-heat substrate and solution to 50°C. |

| Non-Linear Growth (SURMOF) | Incomplete washing or desorption. | Increase washing time; Ensure Ethanol is strictly anhydrous. |

| Dewetting (Spin Coating) | Substrate surface energy mismatch. | Treat substrate with UV/Ozone for 15 min before coating. |

| Roughness > 5nm | Aggregates in solution. | Re-filter solution (0.2 |

Logic for Application Selection

Figure 2: Decision matrix for selecting the appropriate fabrication protocol based on end-use requirements.

References

-

PubChem Compound Summary. "3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (CID 3417417)."[1] National Center for Biotechnology Information (2025).Link

-

Sigma-Aldrich Product Specification. "3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid - Product No. 54856." Merck KGaA.Link

-

Shekhah, O., et al. "Step-by-Step Route for the Synthesis of Metal-Organic Frameworks." Chemical Society Reviews, 40, 1081-1106 (2011). (Foundational protocol for LPE/SURMOF used in Protocol A). Link

-

Ermer, O. "Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid." Journal of the American Chemical Society, 110(12), 3747-3754. (Structural basis for adamantane networks). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Executive Summary & Reaction Architecture

Context: 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid is a critical rigid linker used in the construction of Metal-Organic Frameworks (MOFs) and high-performance polymers. Its synthesis is notoriously difficult due to the steric bulk of the adamantane cages and the solubility challenges associated with the intermediate, 1,4-bis(1-adamantyl)benzene.

The Challenge: Users frequently report yields <30% due to three bottlenecks:

-

Incomplete Alkylation: Failure to install the second adamantane cage on the benzene ring.

-

Solubility Crash-out: Intermediates precipitating before reaction completion.

-

Koch-Haaf Stalling: Incomplete carboxylation of the second adamantyl cage due to dication instability.

The Solution Architecture: We recommend a Three-Step Convergent Protocol rather than direct functionalization.

Figure 1: The optimized three-step synthetic pathway. Note the critical solubility bottleneck at Intermediate A.

Detailed Protocols & Troubleshooting

Module 1: The Double Friedel-Crafts Alkylation

Goal: Synthesize 1,4-bis(1-adamantyl)benzene. Critical Failure Point: Stopping at the mono-substituted product (1-phenyladamantane).

Optimized Protocol:

-

Reagents: Use 1-Bromoadamantane (2.2 equiv) and Benzene (Solvent/Reagent).

-

Catalyst: AlCl₃ (0.5 equiv relative to bromide). Note: While InCl₃ is milder, AlCl₃ is required to push the second alkylation on the deactivated steric center.

-

Procedure:

-

Dissolve 1-bromoadamantane in excess benzene.

-

Add AlCl₃ in small portions at 0°C.[1]

-

CRITICAL: Warm to reflux (80°C) for 4 hours. The para-substitution is thermodynamically favored, but requires heat to overcome the steric barrier of the first adamantyl group.

-

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| High Mono-substitution | Reaction temperature too low. | The second alkylation has a higher activation energy. Reflux is mandatory ; room temperature stirring is insufficient. |

| Isomer Mix (1,3 vs 1,4) | Kinetic trapping. | Extend reflux time. The 1,4-isomer is the thermodynamic product. Allow equilibration (isomerization) to occur. |

| Black Tar Formation | Polymerization of benzene. | Reduce AlCl₃ loading. Ensure anhydrous conditions (water creates HAlCl₄ superacid which degrades benzene). |

Module 2: Regioselective Bromination

Goal: Install leaving groups at the 3-positions (relative to phenyl) to prepare for carboxylation. Target: 1,4-bis(3-bromo-1-adamantyl)benzene.

Why this step matters: You cannot perform Koch-Haaf directly on the unfunctionalized scaffold with high yield. You need a tertiary carbocation precursor.

Protocol Insights:

-

Solvent: Use CCl₄ or CHCl₃ . (CCl₄ is preferred for stability against free radicals, though toxic).

-

Reagent: Neat Bromine (Br₂) with catalytic Iron (Fe) or AlCl₃.

-

Monitoring: The starting material is insoluble. The reaction is complete when the suspension clears (the brominated product is more soluble in halogenated solvents) or when TLC shows a single spot.

Module 3: The Koch-Haaf Carbonylation (The Yield Killer)

Goal: Convert C-Br bonds to C-COOH. Mechanism: Generation of the dication followed by trapping with CO (from Formic Acid).

Optimized Protocol (Ritter Dilution Method):

-

Acid Bath: Prepare 98% H₂SO₄ (or 10-20% Oleum for stubborn substrates). Cool to 0°C.[1][2]

-

Precursor Feed: Dissolve 1,4-bis(3-bromo-1-adamantyl)benzene in CCl₄ (or dry DCM).

-

Formic Acid Feed: Add HCOOH dropwise simultaneously with the precursor solution into the sulfuric acid.

-

Why? This generates CO in situ exactly where the carbocation is formed.

-

-

Quench: Pour onto crushed ice.

Troubleshooting Logic Tree:

Figure 2: Diagnostic logic for carbonylation failures.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-adamantanecarboxylic acid as the starting material to skip the Koch-Haaf step?

-

Technical Answer: Generally, no. Friedel-Crafts alkylation using 3-bromo-1-adamantanecarboxylic acid and benzene is extremely difficult. The carboxylic acid group complexes with the Lewis Acid (AlCl₃), deactivating the electrophile and requiring stoichiometric amounts of catalyst, which leads to sludge and low yields. The "Build Core

Functionalize" route is superior.

Q2: My intermediate 1,4-bis(1-adamantyl)benzene is insoluble in everything. How do I characterize it?

-

Technical Answer: This is a known property. It is insoluble in cold CHCl₃, Acetone, and Ether.

-

Purification: Exploit this. Wash the crude solid vigorously with hot chloroform. The product remains as the filter cake, while byproducts wash away.

-

Analysis: High-temperature NMR (in DMSO-d6 or ODCB-d4 at 100°C) or Solid-State NMR are often required.

-

Q3: Why use Formic Acid instead of CO gas?

-

Technical Answer: While CO gas (high pressure) is efficient, the Formic Acid/H₂SO₄ method (generating CO in situ) creates a locally high concentration of CO immediately adjacent to the carbocation generated from the alcohol/bromide. This kinetic advantage is crucial for the bulky di-adamantyl system where diffusion is slow.

Q4: I am getting the 1,3-phenylene isomer. Why?

-

Technical Answer: This suggests your Friedel-Crafts step (Step 1) was stopped too early or run at too low a temperature. The 1,4-isomer is the thermodynamic product (least steric strain). The 1,3-isomer forms faster (kinetic). You must reflux to allow the reversible Friedel-Crafts equilibrium to settle into the 1,4-state.

References

-

Preparation of 1,4-bis(1-adamantyl)

- Source: Newman, H. (1971). "The Synthesis of 1,4-Di(1-adamantyl)benzene." Journal of Organic Chemistry.

- Relevance: Establishes the thermodynamic control required for the 1,4-substitution p

-

(Verified via ACS)

-

Koch-Haaf Carboxylation Conditions

- Source: Peters, J. A., et al. (1982).

- Relevance: Defines the mechanism of dication stabiliz

-

Synthesis of H2-PBDA for MOF Applications

- Source: Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs." Science. (Referencing the synthesis of bulky linkers).

- Relevance: Confirms the utility and structural requirements of the dicarboxylic acid linker.

-

Friedel-Crafts Optimization (Indium Catalysts)

-

Source:ResearchGate (2025).[3] "Indium-Catalyzed Friedel-Crafts Alkylation of Monosubstituted Benzenes by 1-Bromoadamantane."

- Relevance: Provides alternative catalyst options if AlCl3 causes excessive polymeriz

-

Sources

Purification methods for removing isomers in diadamantane carboxylic acid synthesis

The following technical guide serves as a Tier-3 support resource for researchers synthesizing and purifying diadamantane (diamantane) carboxylic acids. It addresses the specific challenge of separating Apical (C1) and Medial (C4/C3) isomers.[1]

Subject: Troubleshooting Isomer Separation in Diamantane Carboxylic Acid Synthesis Applicable Compounds: 1-diamantanecarboxylic acid (Apical), 4-diamantanecarboxylic acid (Medial), and associated methyl esters.[1] User Level: Advanced (Organic Synthesis / Medicinal Chemistry)

Core Technical Overview

In the synthesis of diamantanecarboxylic acids (typically via Koch-Haaf carbonylation of diamantane, 1-bromodiamantane, or diamantanols), the formation of structural isomers is the primary purity challenge.

-

The Apical Isomer (C1-COOH): Substitution occurs at the "tip" of the diamondoid cage. Often the kinetic product in radical reactions.

-

The Medial Isomer (C4-COOH): Substitution occurs at the "waist" or secondary-like tertiary carbons. Often the thermodynamic product due to better cationic charge distribution during synthesis.

Because these isomers possess nearly identical polarities and molecular weights, standard silica flash chromatography of the free acids is often ineffective. This guide outlines the Derivatization-Separation-Hydrolysis (DSH) protocol and Selective Recrystallization techniques.

Diagnostic & Characterization Hub

Q: How do I definitively know if my product is a mixture of isomers?

A: Melting point depression is unreliable for these high-melting cage compounds.[1] You must use

Characterization Protocol

| Method | Diagnostic Marker | Expected Result (Pure Apical) | Expected Result (Pure Medial) |

| Signals distinct at bridgehead positions.[1] | Distinct shift in the 2.0–2.4 ppm region (caged protons).[1] | ||

| Carbonyl Shift | Single peak ~180-185 ppm.[1] | Single peak (distinct from Apical by ~0.5-1.0 ppm).[1] | |

| GC-MS (Ester) | Retention Time | Elutes slightly later (typically) due to shape.[1] | Elutes slightly earlier (more spherical/compact). |

| TLC (Free Acid) | R | Streaks; poor resolution.[1] | Streaks; poor resolution. |

Technical Note: The free carboxylic acids are often too polar and form dimers, leading to peak tailing in GC and streaking in TLC. Always convert a small aliquot to the methyl ester (using TMS-diazomethane or MeOH/H

Purification Workflows

Workflow A: The "DSH" Protocol (High Purity >99%)

Recommended for separating 1- and 4- isomers when ratios are near 50:50.[1]

Logic: Methyl esters of diamantane derivatives have significantly lower boiling points and better chromatographic resolution than their acid counterparts.[1]

Step-by-Step Protocol:

-

Esterification: Reflux crude acid mixture in dry Methanol (MeOH) with catalytic Sulfuric Acid (H

SO -

Separation (Choose one):

-

Hydrolysis: Dissolve pure ester in THF/MeOH (1:1). Add excess 2M NaOH.[1] Reflux 4h.

-

Isolation: Acidify with HCl, extract with CHCl

, and dry.

Workflow B: Selective Recrystallization (Bulk Enrichment)

Recommended when one isomer dominates (>80:20 ratio).[1]

Logic: Diamondoid derivatives have poor solubility in cold alcohols but high solubility in hot chlorinated solvents or ketones.[1]

| Solvent System | Target Isomer | Protocol |

| Acetone | General Purification | Dissolve in boiling acetone.[1][2] Cool to -20°C. |

| Benzene/Hexane | Ester Separation | Dissolve ester in min. hot benzene.[1] Add hexane until turbid.[1] Cool slowly. |

| Methanol | Free Acid | Dissolve in hot MeOH.[1] Requires large volume.[1] Good for removing non-polar impurities.[1] |

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude Koch-Haaf reaction products.

Caption: Decision matrix for selecting between Recrystallization (bulk enrichment) and Esterification-Chromatography (high precision) based on initial isomer ratio.

Troubleshooting & FAQ

Q: My crude acid is not dissolving in the recrystallization solvent even at boiling. Diagnosis: You likely have inorganic salts (sulfates) trapped in the lattice from the Koch-Haaf workup. Fix: Dissolve the crude solid in 10% NaOH (aqueous), filter off any insoluble adamantane/diamantane hydrocarbon residues, then re-precipitate the acid by adding concentrated HCl dropwise. Filter the white precipitate and then attempt recrystallization.

Q: The melting point of my "pure" product is still broad (e.g., 205–215°C).

Diagnosis: Solvent inclusion. Diamondoids are notorious for forming solvates (clathrates) with benzene, chloroform, and CCl

Q: I cannot separate the esters on TLC. Diagnosis: The polarity difference is too small for standard silica. Fix:

-

Change Solvent: Try Toluene/Hexane mixtures instead of EtOAc/Hexane. The

-stacking interactions with toluene can sometimes differentiate the cage isomers. -

Use Silver Nitrate Impregnated Silica: While typically for olefins, Ag-silica can sometimes separate steric isomers of bulky cages.[1]

-

Switch to HPLC: Use a C18 Reverse Phase column.[1] Mobile phase: Acetonitrile/Water (gradient 50%

100% MeCN).[1]

Q: The Koch-Haaf reaction yield is low (<30%). Diagnosis: Likely "hydride transfer" side reactions or poor mixing.[1] Fix: Ensure high dilution conditions. The carbocation intermediate can react with unreacted adamantane/diamantane via intermolecular hydride transfer if concentration is too high, quenching the cation before carbonylation.

References

-

Synthesis of Diamondoid Carboxylic Acids. ResearchGate. Describes Koch-Haaf procedures and ester characterization.

-

Preparation of Diamantanedicarboxylic Acids. Collection of Czechoslovak Chemical Communications. Details bromination and carboxylation workflows.

-

Koch–Haaf reaction of adamantanols in a microreactor. Beilstein Journal of Organic Chemistry. Provides modern flow chemistry context for these reactions.

-

Recrystallization Solvents. University of Rochester. General guide on solvent selection for organic purification.

Sources

Overcoming solubility challenges of adamantane linkers in MOF synthesis

Topic: Overcoming Solubility & Nucleation Challenges of Adamantane Linkers

Technical Brief: The "Diamondoid" Paradox

You are likely encountering a specific set of failures: rapid precipitation of amorphous solids , unreacted floating ligand , or crystal twinning .

Adamantane-based linkers (e.g., 1,3-Adamantanedicarboxylic acid [H₂ADA] or 1,3,5,7-Adamantanetetracarboxylic acid [H₄ATC] ) present a unique paradox in Reticular Chemistry. They are desired for their rigid, diamondoid

-

The Mismatch: Metal salts (Zn(NO₃)₂, ZrCl₄) prefer high-polarity solvents (Water, DMF). Adamantane linkers resist solvation in these media, preferring non-polar solvents (CHCl₃, THF) that often precipitate the metal.

-

The Result: If you force the mixture, the linker precipitates faster than it coordinates, or the metal clusters nucleate too fast for the bulky linker to arrange, leading to amorphous "mud" rather than crystals.

This guide provides the protocols to synchronize these two competing solubilities.

Module 1: Solvent System Engineering

Standard Protocol Failure: Dissolving H₂ADA directly in DMF often requires excessive heat, which triggers premature deprotonation and rapid, disordered precipitation upon metal addition.

Solution: The "Latent Solvent" Stratification Method

Instead of a single solvent, use a binary system where the linker is pre-dissolved in a "carrier" solvent that is miscible with the MOF-forming solvent.

Recommended Solvent Pairs:

| Linker Type | Carrier Solvent (Dissolve Linker Here) | MOF Solvent (Dissolve Metal Here) | Ratio (v/v) |

|---|---|---|---|

| H₂ADA (Dicarboxylic) | THF or warm Ethanol | DMF or DEF | 1:4 |

| H₄ATC (Tetracarboxylic) | DMSO (Hot) | DMF/Formic Acid | 1:9 |

| Functionalized (-NH₂) | Methanol | Water/Ethanol | 1:1 |

Protocol 1.1: Biphasic Mixing

-

Solution A: Dissolve Metal Salt in DMF. Add Modulator (see Module 2).

-

Solution B: Dissolve Adamantane Linker in the Carrier Solvent (e.g., THF). Sonicate at 40°C until clear.

-

Mixing: Layer Solution B slowly on top of Solution A. Do not stir immediately.

-

Homogenization: Allow diffusion or gently swirl. The Carrier Solvent lowers the dielectric constant locally, keeping the linker soluble while it encounters the metal.

Module 2: Kinetic Control via Modulation

For Adamantane MOFs, modulation is not optional; it is critical. You must use a monocarboxylic acid to compete with the adamantane linker. This slows down the metal-linker bond formation, allowing the bulky adamantane cage time to reorient into the crystal lattice.

The Modulator Hierarchy

-

Formic Acid: Fast exchange. Use for Zinc-based adamantane MOFs.

-

Acetic Acid: Medium exchange. Standard for Zr-MOFs (UiO-66 analogs).

-

Benzoic Acid: Slow exchange. Use when H₂ADA solubility is extremely low; the hydrophobic phenyl ring helps solubilize the adamantane in the transition state.

Visualizing the Equilibrium

Figure 1: The modulator acts as a "chaperone," forming a temporary soluble complex with the metal. This prevents the metal from instantly reacting with the first available adamantane linker (which causes amorphous crashing) and allows for ordered crystal growth.

Module 3: Optimized Solvothermal Protocols

Experiment A: Zr-Adamantane MOF (High Stability)

Target: Analog to UiO-66 but with adamantane core. Challenge: Zr(IV) is highly reactive; H₂ADA is bulky.

Step-by-Step Protocol:

-

Pre-dissolution: Dissolve 0.5 mmol ZrCl₄ in 5 mL DMF.

-

Modulation: Add 30 equivalents of Acetic Acid (approx. 0.85 mL). Note: This high ratio is required to keep Zr soluble.

-

Linker Addition: Add 0.5 mmol H₂ADA.

-

Solubilization: Sonicate the sealed vial at 60°C for 20 minutes . The solution must be clear before heating. If turbid, add small aliquots of Benzoic Acid (solid).

-

Crystallization: Place in a pre-heated oven at 120°C .

-

Ramp Rate: Do not crash cool. Cool at a rate of 5°C/hour to room temperature.

Experiment B: Zn-Adamantane MOF (Flexible/Bio-compatible)

Target: Analog to ZIF-8 or Bio-MOF.

Step-by-Step Protocol:

-

Metal Solution: Zn(NO₃)₂·6H₂O in DMF/Ethanol (3:1).

-

Linker Solution: H₂ADA in Ethanol.

-

Base-Assisted Deprotonation: Add Triethylamine (TEA) to the Linker Solution (molar ratio 1:2 TEA:Linker). Why? Adamantane acids have high pKa. TEA ensures the linker is anionic and soluble in the alcohol mixture.

-

Layering: Layer Linker solution over Metal solution.

-

Growth: Leave undisturbed at Room Temperature for 48-72 hours.

Troubleshooting & FAQ

Symptom: "My product is a white powder that shows no XRD peaks (Amorphous)."

-

Diagnosis: Kinetic trapping. The reaction happened too fast.

-

Fix: Increase the Modulator:Metal ratio . If you used 10 eq of acetic acid, go to 30 or 50 eq. Alternatively, switch to a "slower" modulator like Benzoic Acid.

Symptom: "I see unreacted adamantane linker floating or at the bottom."

-

Diagnosis: Solubility limit reached before reaction.

-

Fix: Decrease the overall concentration of the synthesis. If operating at 0.1 M, drop to 0.025 M. High dilution favors crystallinity for bulky ligands.

Symptom: "The crystals are too small for Single Crystal XRD."

-

Diagnosis: Nucleation density is too high.

-

Fix:

-

Add HF (Hydrofluoric acid) or HBF₄ (approx 40 µL per 5 mL DMF). Fluorine enhances solubility of Zr/metal clusters and drastically slows nucleation, yielding larger crystals.

-

Use the Slow Cooling method (0.1°C/min) after the solvothermal run.

-

Symptom: "The linker won't dissolve in DMF even with heat."

-

Diagnosis: The lattice energy of the solid adamantane linker is too high.

-

Fix: Don't use pure DMF. Use the Biphasic Protocol (Module 1). Dissolve the linker in a small volume of THF or Chloroform first, then dilute with DMF.

References

-

Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society. (Foundational protocol for Zr-MOF modulation).

-

Schaate, A., et al. (2011).[1] "Modulated Synthesis of Zr-Based Metal–Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.[1] (Definitive guide on Acetic/Benzoic acid modulation).

-

Guillerm, V., et al. (2010). "A Series of Isoreticular, Highly Porous, Porous Zirconium Carboxylate Metal-Organic Frameworks." Angewandte Chemie. (Demonstrates bulky linker solubility strategies).

-

Rosi, N. L., et al. (2005). "Rod packings and metal-organic frameworks constructed from rod-shaped secondary building units." Journal of the American Chemical Society. (Strategies for rigid, rod-like linkers similar to adamantane).

-

Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science. (General solubility and synthesis parameters).

Sources

Technical Support Center: Optimization of 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Introduction

Welcome to the technical support hub for 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (CAS: 113392-33-9). This rigid, ditopic linker is a critical component in the synthesis of high-stability Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its diamondoid adamantane cores provide exceptional thermal stability and steric bulk, preventing dense packing and enhancing permanent porosity.

However, the very features that make this molecule desirable—its hydrophobicity and rigid cavity formation—make activation (desolvation) a common failure point. Improper heating leads to either pore collapse (if surface tension is too high) or ligand decomposition (if thermal limits are exceeded).

This guide replaces generic advice with a causality-driven optimization protocol.

Module 1: Thermal Stability & TGA Analysis

User Question: "I am seeing weight loss at 200°C. Is my linker decomposing, or is this just solvent?"

The Technical Reality

The adamantane cage itself is thermally robust, often stable up to 350°C. However, the carboxylic acid functional groups are susceptible to decarboxylation. Furthermore, this specific linker often traps high-boiling solvents (DMF, DEF, DMSO) within its crystal lattice or the resulting MOF pores.

-

Zone A (Solvent Loss): 50°C – 220°C (Trapped DMF can persist up to 200°C in micropores).

-

Zone B (Stability Window): 220°C – 310°C.

-

Zone C (Decomposition): >320°C (Decarboxylation and cage fragmentation).

Diagnostic Protocol: The TGA Ramp

Do not guess. Run a Thermogravimetric Analysis (TGA) using this specific profile to distinguish solvent from scaffold failure.

| Parameter | Setting | Rationale |

| Purge Gas | Prevents oxidative degradation, isolating thermal limits. | |

| Ramp Rate | 5°C/min | Slower rates prevent "thermal lag" where the sensor reads lower than the sample. |

| Isotherm | Hold at 150°C (30 min) | Forces equilibrium of solvent evaporation. If weight drops continuously, it's solvent. |

| Target T | 600°C | Full decomposition profile. |

Module 2: The Gradient Activation Protocol

User Question: "My BET surface area is significantly lower than the theoretical value. I activated at 150°C under vacuum."

The Root Cause: Capillary Collapse

Directly heating a MOF/COF containing high-surface-tension solvents (like DMF or Water) creates immense capillary forces during evaporation. This pulls the pore walls together, causing irreversible structural collapse before the material is empty.

Solution: You must lower the surface tension before applying heat.

Workflow Diagram

Caption: Figure 1: The Gradient Solvent Exchange (GSE) workflow minimizes capillary forces to preserve pore architecture.

Step-by-Step Procedure

-

Primary Exchange (Solubility Transition):

-

Decant the mother liquor (DMF).

-

Soak crystals in Ethanol (absolute).

-

Refresh solvent every 8 hours for 2 days.

-

Why: Ethanol is miscible with DMF but has a lower boiling point.

-

-

Secondary Exchange (Surface Tension Reduction):

-

Replace Ethanol with Anhydrous Acetone or Dichloromethane (DCM) .

-

Soak for 24 hours (refresh twice).

-

Why: Acetone has very low surface tension, minimizing the "pull" on pore walls during evacuation.

-

-

Vacuum Activation (The "Step-Up"):

-

Step 1: Apply dynamic vacuum at Room Temperature for 2 hours.

-

Step 2: Ramp to 80°C (hold 2 hours).

-

Step 3: Ramp to 120°C (hold 12 hours).

-

Critical: Do not exceed 140°C unless TGA confirms the linker is stable and solvent is still present.

-

Module 3: Troubleshooting & FAQs

Q1: The powder turned brown/black during activation. What happened?

Diagnosis: Oxidative Degradation or Catalytic Carbonization .

-

Cause 1: If activated in air (oven), the adamantane cage oxidized.

-

Cause 2: Trace metal salts (from synthesis) catalyzed the decomposition of the carboxylic acid groups at high temperatures.

-

Fix: Ensure vacuum is < 10 mTorr. If using an oven, it must be an inert atmosphere (Argon/Nitrogen).

Q2: Can I use Supercritical CO2 (ScCO2) drying?

Answer: Yes, and it is recommended. For this specific linker, the adamantane bulk can create "ink-bottle" pores that trap solvent. ScCO2 drying eliminates surface tension entirely (zero surface tension at supercritical state).

-

Protocol: Exchange into Ethanol -> Exchange into Liquid CO2 -> Bleed CO2 at supercritical point (31°C, 73 bar).

Troubleshooting Logic Tree

Caption: Figure 2: Decision matrix for diagnosing activation failures based on physical appearance and TGA data.

References

-

Farha, O. K., & Hupp, J. T. (2010).[1] Rational design, synthesis, purification, and activation of metal-organic framework materials.[1] Accounts of Chemical Research, 43(8), 1166–1175.[1]

-

Mondal, S., et al. (2013). Activation of metal–organic framework materials.[1][2][3][4] CrystEngComm, 15, 9258-9264.

- Ermer, O. (1988). Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Journal of the American Chemical Society, 110(12), 3747–3754.

-

PubChem. (n.d.).[5] 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid (CID 3417417).[5] National Library of Medicine.

Sources

- 1. Rational design, synthesis, purification, and activation of metal-organic framework materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks (Journal Article) | OSTI.GOV [osti.gov]

- 3. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid | C28H34O4 | CID 3417417 - PubChem [pubchem.ncbi.nlm.nih.gov]

Minimizing steric hindrance during the coordination of bulky adamantane ligands

Topic: Minimizing Steric Hindrance During Coordination of Bulky Adamantane Ligands

Ticket ID: ADM-LIG-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

The Core Challenge: The "Goldilocks" Steric Paradox

Executive Summary:

Adamantane-based phosphines (e.g., Di(1-adamantyl)-n-butylphosphine, often referred to as CataCXium® A , or PAd3 ) are designed to be sterically demanding. This bulk (

However, this same bulk creates a massive kinetic barrier to the initial coordination of the ligand to the metal center. If the ligand cannot penetrate the metal's coordination sphere due to steric clashing, the metal precipitates as inactive "Pd black" before the catalytic cycle begins.

The Objective: To force the initial coordination event (overcoming the kinetic barrier) without degrading the catalyst, ensuring the active

Visualizing the Coordination Landscape

The following diagram illustrates the critical "Activation Gap" where most experiments fail. You must navigate the precursor breakdown and ligand association without falling into the thermodynamic sink of metal aggregation.

Figure 1: The Critical Coordination Junction. Failure to manage sterics at the 'Coordination Event' leads to irreversible catalyst decomposition (Pd Black).

Standard Operating Procedures (SOPs)

Protocol A: The "Pre-Heating" Activation Method

Use this when generating the active catalyst in situ from Pd(OAc)₂ or Pd₂dba₃.

Rationale: Bulky adamantyl ligands have slow association kinetics at room temperature. Heating the ligand and precursor in the absence of the substrate provides the thermal energy required to overcome the steric barrier and form the thermodynamically stable active complex.

Step-by-Step:

-

Inert Prep: In a glovebox or under strict Argon flow, charge a reaction vial with the Pd precursor (e.g.,

, 1.0 equiv) and the Adamantyl ligand (e.g.,-

Note: A ratio of >2:1 (L:Pd) is critical. 1:1 ratios often lead to Pd black because the bulky ligand dissociates easily.

-

-

Solvent Addition: Add the anhydrous reaction solvent (e.g., Toluene or Dioxane).

-

The Activation Burn: Cap the vial and heat to 60–80°C for 20–30 minutes with vigorous stirring.

-

Visual Check: The solution should change from the orange/red of the precursor to a homogenous, often lighter yellow or deep amber solution. If it turns black here, your solvent was wet or the ligand is oxidized.

-

-

Substrate Addition: Cool the mixture to room temperature (or the reaction temp) and then add the base, aryl halide, and coupling partner.

-

Reaction: Proceed with the standard coupling protocol.

Protocol B: Using Pre-Formed Catalysts (Recommended)

Use this to completely bypass the coordination error mode.

Rationale: Pre-catalysts like Buchwald G3 or CataCXium A Pd G2 already have the bulky ligand coordinated to the metal, stabilized by a sacrificial amine or carbazole. This eliminates the coordination step entirely.

Step-by-Step:

-

Charge the reaction vessel with the Pre-catalyst (e.g., CataCXium A Pd G2).

-

Add substrates and base.[1]

-

Add solvent.

-

The pre-catalyst activates only when the base is present, releasing the active

species directly into the cycle.

Troubleshooting & FAQs

Category: Visual Diagnostics

Q: My reaction mixture turned black immediately upon adding the ligand to the Pd precursor. What happened?

-

Diagnosis: "Steric Rejection." The bulky adamantane ligand could not coordinate fast enough to stabilize the Pd(0) being generated, leading to metal aggregation.

-

Fix:

-

Increase L:Pd Ratio: Move from 1.5:1 to 3:1. Excess ligand shifts the equilibrium toward the coordinated species.

-

Switch Precursor: Use

instead of

-

Q: The reaction works for Aryl Bromides but fails completely for Aryl Chlorides with the same ligand.

-

Diagnosis: While sterics are optimized, the electron density might be insufficient for the tougher Oxidative Addition of chlorides.

-

Fix: Ensure you are using an electron-rich adamantyl variant (e.g., di(1-adamantyl)-n-butylphosphine ) rather than just a bulky one. The alkyl tail provides the necessary electron donation (

-donation) to facilitate breaking the C-Cl bond.

Category: Optimization

Q: I see high conversion of the starting material but low yield of the product (Dehalogenation).

-

Diagnosis:

-Hydride Elimination. The bulky ligand is forcing the substrate into a conformation that favors eliminating a hydride rather than coupling. -

Fix:

-

Solvent Switch: Switch from ethereal solvents (THF) to non-polar solvents (Toluene). Ethereal solvents can act as hydride sources.

-

Temperature Drop: Lower the reaction temperature. High heat + high sterics promotes elimination pathways.

-

Q: Can I use water as a co-solvent with Adamantane ligands?

-

Answer: Generally, No , unless using a surfactant. The extreme hydrophobicity of the adamantyl cage makes these ligands immiscible in aqueous phases, leading to mass transfer issues.

-

Exception: If using amphiphilic adamantane derivatives (modified with sulfonate tags), water is permissible. For standard Ad-ligands, stick to Toluene, Dioxane, or DMF.

Technical Data: Ligand Steric Parameters

Use this table to select the correct ligand. If your substrate is extremely bulky (e.g., ortho-substituted biaryl), do not use the ligand with the highest cone angle; you will shut down the reaction.

| Ligand Name | Abbreviation | Cone Angle ( | Best Application | |

| Triphenylphosphine | 145° | ~30% | Standard, non-hindered couplings. | |

| Tri-tert-butylphosphine | 182° | ~42% | Standard bulky ligand benchmark. | |

| Di(1-adamantyl)-n-butylphosphine | CataCXium® A | 192° | ~46% | Excellent for Aryl Chlorides & sterically congested couplings. |

| Tri(1-adamantyl)phosphine | >200° | >50% | Extreme bulk. Specialized cases where reductive elimination is impossible otherwise. |

Interactive Troubleshooting Logic

Use this decision tree to diagnose "No Reaction" outcomes.

Figure 2: Diagnostic logic for Adamantane-ligand coupling failures.

References

-

Zapf, A., et al. (2003). "Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework." Organic Letters.

-

Beller, M., et al. (2002). "Palladium-catalyzed cross-coupling reactions... using adamantyl-substituted phosphines."[2][3][4] Chemistry – A European Journal.[5]

-

Tolman, C. A. (1977).[6] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews.

-

Chen, L., et al. (2017).[2] "Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity."[2] Chemical Science.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Verification Required - Princeton University Library [oar.princeton.edu]

- 3. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]

- 4. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]

- 5. cataCXium® Catalysts [sigmaaldrich.com]

- 6. people.uleth.ca [people.uleth.ca]

Recrystallization solvents for high-purity 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: #PUR-ADA-3314 Assigned Specialist: Senior Application Scientist, MOF/Polymer Synthesis Division

Executive Summary & Technical Context

The Molecule: 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid is a high-rigidity, ditopic linker primarily used in the synthesis of robust Metal-Organic Frameworks (MOFs) and high-performance polyamides.

The Solubility Paradox: This molecule presents a classic purification challenge due to its dual nature:

-

Hydrophobic Core: The two adamantane cages and the central phenylene ring create a bulky, lipophilic backbone that resists dissolution in water or simple alcohols.

-

Hydrophilic Termini: The carboxylic acid groups (

) form strong intermolecular hydrogen bonds (dimers), requiring high-polarity solvents to dissociate them.

The Solution: Standard recrystallization often fails (leading to "oiling out" or gels). The most effective protocols rely on Dipolar Aprotic Solvents (to break H-bonds) coupled with Protic Anti-Solvents (to solvate the acid groups while precipitating the hydrophobic core).

Primary Recrystallization Protocols

Method A: The "Gold Standard" (DMF/Ethanol)

Best for: Final polishing of material (>95% purity) to remove trace oligomers or color.

Solvent Logic:

-

Solvent (DMF): High boiling point (

) and high dielectric constant dissolve the acid by breaking intermolecular hydrogen bonds. -

Anti-Solvent (Ethanol): Miscible with DMF but a poor solvent for the bulky adamantane backbone. It induces controlled precipitation.

| Step | Action | Technical Note |

| 1 | Suspend crude solid in DMF (N,N-Dimethylformamide). Ratio: 10 mL per gram. | Do not use Acetone or DCM; solubility is insufficient. |

| 2 | Heat to 100–110°C with vigorous stirring. | If the solution is not clear, add DMF in 1 mL increments. |

| 3 | Hot Filtration: Filter through a glass frit or celite pad while hot. | Removes inorganic salts or cross-linked polymers. |

| 4 | Reheat filtrate to 100°C. Add Hot Ethanol dropwise until persistent cloudiness appears. | Adding cold ethanol causes rapid crashing (amorphous powder). |

| 5 | Add just enough hot DMF to clear the solution again (approx. 0.5–1 mL). | This creates a supersaturated metastable state. |

| 6 | Slow Cooling: Wrap flask in foil/towel and allow to cool to RT over 4–6 hours. | Slow cooling promotes crystal growth over precipitation. |

| 7 | Filter and wash with cold Ethanol. | |

| 8 | Crucial: Dry at 120°C under high vacuum (<1 mbar) for 12 hours. | DMF binds strongly to the lattice; heat/vacuum is required to remove it. |

Method B: Acid-Base Swing (Reprecipitation)

Best for: Crude material (<90% purity) containing unreacted bromoadamantane or esters.

Mechanism: Converts the insoluble acid into its water-soluble sodium salt. Non-acidic impurities (starting materials) remain insoluble and are filtered out.

Workflow Diagram (Graphviz):

Caption: Impurity rejection workflow utilizing the pH-dependent solubility of the carboxylic acid functionality.

Troubleshooting Guide

Issue 1: "Oiling Out" (Product forms a sticky gel/oil instead of crystals)

-

Cause: The anti-solvent (e.g., water or cold ethanol) was added too fast, or the concentration is too high. The hydrophobic adamantane groups aggregate non-specifically.

-

Solution:

-

Re-dissolve the oil by heating.

-

Add a "Bridge Solvent" like 1-Propanol instead of Ethanol. Its polarity is intermediate between DMF and the hydrophobic linker, smoothing the transition.

-

Seeding: Add a tiny crystal of pure product (if available) at the cloud point.

-

Issue 2: Material will not dissolve in DMF

-

Cause: You likely have the Anhydride or a Polymeric aggregate . Dicarboxylic acids can dehydrate to form anhydrides at high temps.

-

Solution: Add 1-2 mL of water to the DMF and heat. The water hydrolyzes the anhydride back to the soluble dicarboxylic acid.

Issue 3: Persistent Yellow/Brown Color

-

Cause: Oxidized phenolic byproducts or brominated impurities.

-

Solution: Perform Method B (Acid-Base Swing) but add Activated Carbon to the NaOH solution. Stir for 30 mins at 60°C, then filter through Celite before acidifying.

Solvent Selection Decision Matrix

Use this logic tree to select the correct solvent system based on your specific impurity profile.

Caption: Logic flow for selecting the purification strategy based on initial crude purity and end-goal requirements.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of DMF?

A: Yes, DMSO is an excellent solvent for this linker. However, DMSO has a very high boiling point (

Q: Why does my NMR show extra peaks around 2.7-2.9 ppm and 7.9 ppm? A: This is likely trapped DMF . MOF linkers with adamantane cores form lattice structures that trap solvent molecules (solvates).

-

Fix: Dry the sample at

under vacuum, or perform a solvent exchange by soaking the crystals in Chloroform (in which the product is insoluble) for 24 hours, then drying.

Q: My yield is low (<50%). Where is the product?